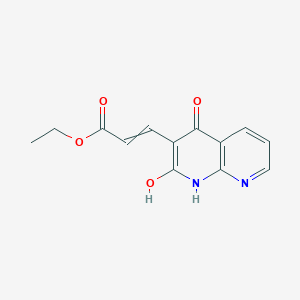

2-(1-甲基哌啶-4-亚甲基)乙酸甲酯

描述

Methyl 2-(1-methylpiperidin-4-ylidene)acetate is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural features have been synthesized and characterized, providing insights into the behavior of such molecules.

Synthesis Analysis

The synthesis of related compounds often involves regioselective methods and the use of catalysts to achieve desired stereochemistry. For instance, the synthesis of Ethyl 2-(N-methylformate-1,4,5,6-tetrahydropyridin-2-yl) acetate was achieved with high regioselectivity and was further reduced to its corresponding enantiomerically enriched form using a chiral ruthenium catalyst . This suggests that similar methodologies could be applied to the synthesis of Methyl 2-(1-methylpiperidin-4-ylidene)acetate, potentially involving the use of protecting groups, selective reductions, and chiral catalysts to control stereochemistry.

Molecular Structure Analysis

The molecular structure of compounds similar to Methyl 2-(1-methylpiperidin-4-ylidene)acetate has been elucidated using various spectroscopic techniques such as XRD, FT-IR, UV-VIS, and NMR . These techniques provide detailed information about the molecular geometry, electronic structure, and the presence of specific functional groups. Theoretical calculations, such as those performed using density functional theory (DFT), complement these experimental methods by predicting the electronic properties and reactivity of the molecules .

Chemical Reactions Analysis

Compounds with the ylidene acetate moiety are known to participate in a variety of chemical reactions. For example, methyl (triphenylphosphoranylidene)acetate can react with active carbonyl compounds in the presence of acidic protons, indicating that the ylidene moiety can act as a nucleophile . Similarly, the reactivity of Methyl 2-(1-methylpiperidin-4-ylidene)acetate could be explored in nucleophilic addition reactions with electrophiles, potentially leading to a range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to Methyl 2-(1-methylpiperidin-4-ylidene)acetate have been studied, revealing insights into their behavior. For instance, the non-linear optical behaviors of certain compounds have been examined, showing significant values for dipole moment, polarizability, and hyperpolarizability . These properties are crucial for applications in materials science and photonics. Additionally, the stability of these compounds under various conditions can be inferred from their reactivity profiles and the presence of stabilizing substituents .

科学研究应用

Application in Cancer Research

- Field : Oncology

- Summary of the Application : “Methyl 2-(1-methylpiperidin-4-ylidene)acetate” is used in the synthesis of a potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor known as ASP3026 . ALK is a validated therapeutic target for treating EML4-ALK-positive non-small cell lung cancer (NSCLC) .

- Results or Outcomes : ASP3026 demonstrated potent inhibitory activity against ALK. In mice xenografted with NCI-H2228 cells expressing EML4-ALK, ASP3026 demonstrated dose-dependent antitumor activity .

Application in Synthesis of Piperidine Derivatives

- Field : Organic Chemistry

- Summary of the Application : Piperidines, including “Methyl 2-(1-methylpiperidin-4-ylidene)acetate”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Methods of Application : The review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

- Results or Outcomes : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Application in Indole Derivatives

- Field : Medicinal Chemistry

- Summary of the Application : Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .

- Methods of Application : Researchers took interest to synthesize various scaffolds of indole for screening different pharmacological activities .

- Results or Outcomes : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Application in Synthesis of Various Compounds

- Field : Organic Chemistry

- Summary of the Application : “Methyl 2-(1-methylpiperidin-4-yl)acetate” is used in the synthesis of various compounds .

- Methods of Application : The exact methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The synthesized compounds could have potential applications in various fields .

Application in Production of Acetic Acid Derivatives

- Field : Organic Chemistry

- Summary of the Application : “2-(1-Methylpiperidin-4-yl)acetic acid”, a derivative of “Methyl 2-(1-methylpiperidin-4-ylidene)acetate”, is used in the production of acetic acid derivatives .

- Methods of Application : The exact methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The produced acetic acid derivatives could have potential applications in various fields .

未来方向

The future directions for “Methyl 2-(1-methylpiperidin-4-ylidene)acetate” could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. As a piperidine derivative, it could serve as a valuable building block in the synthesis of various pharmaceuticals and natural products .

属性

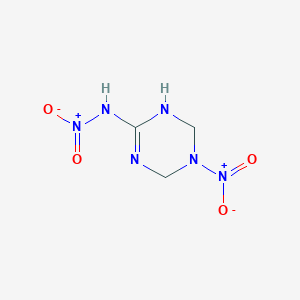

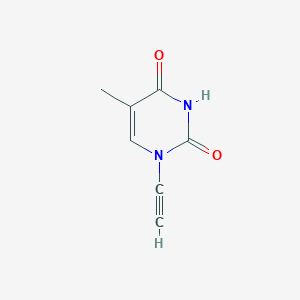

IUPAC Name |

methyl 2-(1-methylpiperidin-4-ylidene)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-10-5-3-8(4-6-10)7-9(11)12-2/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBFUSEORPMHJFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=CC(=O)OC)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609345 | |

| Record name | Methyl (1-methylpiperidin-4-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(1-methylpiperidin-4-ylidene)acetate | |

CAS RN |

154594-25-9 | |

| Record name | Methyl (1-methylpiperidin-4-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol](/img/structure/B138505.png)

![8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B138518.png)